molecular formula C12H15ClF3N B7947544 (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride

(R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No.: B7947544
M. Wt: 265.70 g/mol
InChI Key: CHUNZFHSOKBFEK-RFVHGSKJSA-N
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Description

®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a piperidine ring substituted with a trifluoromethyl group on the phenyl ring, making it a valuable entity in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, where a trifluoromethyl group is added to a carbon-centered radical intermediate . This process often uses reagents such as Umemoto’s reagents, which are efficient in introducing trifluoromethyl groups into organic compounds .

Industrial Production Methods

Industrial production of ®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)piperidine hydrochloride
  • 4-(3-(trifluoromethyl)phenyl)piperidine hydrochloride

Uniqueness

®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNZFHSOKBFEK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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